molecular formula C16H26O2 B14534053 Methyl pentadec-6-en-9-ynoate CAS No. 62285-69-2

Methyl pentadec-6-en-9-ynoate

Cat. No.: B14534053
CAS No.: 62285-69-2
M. Wt: 250.38 g/mol
InChI Key: FXFDYOPIAGIBGD-UHFFFAOYSA-N
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Description

Methyl pentadec-6-en-9-ynoate is an organic compound with the molecular formula C16H26O2. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is notable for its unique structure, which includes both a double bond and a triple bond within a long carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pentadec-6-en-9-ynoate typically involves the esterification of pentadec-6-en-9-ynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Pentadec-6-en-9-ynoic acid+MethanolH2SO4Methyl pentadec-6-en-9-ynoate+Water\text{Pentadec-6-en-9-ynoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentadec-6-en-9-ynoic acid+MethanolH2​SO4​​Methyl pentadec-6-en-9-ynoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl pentadec-6-en-9-ynoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

    Substitution: Products include amides and esters with different alkyl groups.

Scientific Research Applications

Methyl pentadec-6-en-9-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: This compound can be used in studies involving lipid metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which methyl pentadec-6-en-9-ynoate exerts its effects involves interactions with various molecular targets. For example, in oxidation reactions, the compound undergoes allylic hydroxylation, where selenium dioxide acts as an oxidizing agent, forming allylic hydroxy derivatives . This process involves the formation of intermediate species such as allylseleninic acid.

Comparison with Similar Compounds

Similar Compounds

  • Methyl undec-10-ynoate
  • Methyl octadec-9-ynoate
  • Methyl octadec-11E-en-9-ynoate

Comparison

Methyl pentadec-6-en-9-ynoate is unique due to its specific carbon chain length and the presence of both a double and triple bond. Compared to similar compounds, it may exhibit different reactivity and physical properties, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

62285-69-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

methyl pentadec-6-en-9-ynoate

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h10-11H,3-6,9,12-15H2,1-2H3

InChI Key

FXFDYOPIAGIBGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC=CCCCCC(=O)OC

Origin of Product

United States

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